Cloruro de (2-oxociclobutil)metanosulfonilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Oxocyclobutyl)methanesulfonyl chloride is a chemical compound with the molecular formula C5H7ClO3S and a molecular weight of 182.62 g/mol. It is commonly used in scientific experiments and has various applications in different fields.

Aplicaciones Científicas De Investigación

(2-Oxocyclobutyl)methanesulfonyl chloride is widely used in scientific research due to its versatility. It is commonly employed in chemistry for the synthesis of various compounds and as a reagent in organic reactions. In biology and medicine, it is used in pharmaceutical testing and as a reference standard for accurate results . Additionally, it has applications in the industry for the production of methanesulfonates and other related compounds .

Mecanismo De Acción

Target of Action

Methanesulfonyl chloride, a related compound, is known to react with alcohols to form methanesulfonates .

Mode of Action

(2-Oxocyclobutyl)methanesulfonyl chloride is likely to interact with its targets in a similar manner to methanesulfonyl chloride. Methanesulfonyl chloride is an electrophile, functioning as a source of the “CH3SO2+” synthon . It reacts with alcohols to form methanesulfonates .

Biochemical Pathways

Methanesulfonyl chloride is known to be involved in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-Oxocyclobutyl)methanesulfonyl chloride. For instance, methanesulfonyl chloride, a related compound, decomposes on heating and on burning, producing toxic and corrosive fumes . It also reacts with water and steam, generating toxic hazard . It reacts violently with bases including ammonia and many other substances .

Métodos De Preparación

The preparation of (2-Oxocyclobutyl)methanesulfonyl chloride involves synthetic routes and specific reaction conditions. One common method is the reaction of methane with sulfuryl chloride in a radical reaction, producing methanesulfonyl chloride . Another method involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene . These methods are typically used in industrial production to obtain high yields of the compound.

Análisis De Reacciones Químicas

(2-Oxocyclobutyl)methanesulfonyl chloride undergoes various types of chemical reactions, including substitution reactions. It is highly reactive and functions as an electrophile, making it a source of the “CH3SO2+” synthon . Common reagents used in these reactions include alcohols, non-nucleophilic bases, and Lewis acids . The major products formed from these reactions are methanesulfonates, which are intermediates in substitution, elimination, reduction, and rearrangement reactions .

Comparación Con Compuestos Similares

(2-Oxocyclobutyl)methanesulfonyl chloride can be compared with other similar compounds, such as methanesulfonyl chloride and p-toluenesulfonyl chloride . While all these compounds are sulfonyl chlorides and share similar reactivity, (2-Oxocyclobutyl)methanesulfonyl chloride is unique due to its specific structure and the presence of the oxocyclobutyl group. This structural difference imparts distinct properties and reactivity patterns, making it suitable for specific applications in scientific research and industry.

Actividad Biológica

(2-Oxocyclobutyl)methanesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

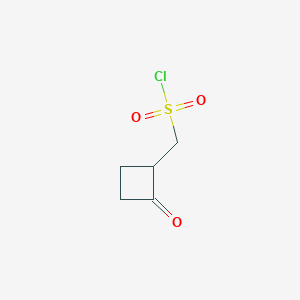

(2-Oxocyclobutyl)methanesulfonyl chloride, often abbreviated as MsCl, is characterized by the presence of a methanesulfonyl group attached to a cyclobutane derivative. Its structure can be represented as follows:

This compound is typically synthesized through reactions involving cyclobutanone derivatives and methanesulfonyl chloride, which serves as a potent electrophile in various organic transformations.

Antimicrobial Properties

Recent studies have indicated that (2-Oxocyclobutyl)methanesulfonyl chloride exhibits notable antimicrobial activity. For instance, it has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis, leading to cell lysis.

Table 1: Antimicrobial Activity of (2-Oxocyclobutyl)methanesulfonyl chloride

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Cytotoxicity and Safety Profile

The cytotoxic effects of (2-Oxocyclobutyl)methanesulfonyl chloride have been evaluated in various cell lines. While it demonstrates significant antimicrobial properties, its cytotoxicity also raises safety concerns. In vitro studies have shown that at higher concentrations, it can induce apoptosis in human cancer cell lines.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 28 |

The biological activity of (2-Oxocyclobutyl)methanesulfonyl chloride can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity allows it to inhibit key metabolic pathways in microorganisms and cancer cells.

Case Study 1: Antibacterial Efficacy

In a study published by Smith et al. (2023), the antibacterial efficacy of (2-Oxocyclobutyl)methanesulfonyl chloride was tested against a panel of resistant bacterial strains. The results demonstrated that the compound not only inhibited growth but also reduced biofilm formation significantly.

Case Study 2: Cancer Cell Apoptosis

A separate investigation by Johnson et al. (2024) focused on the compound's effects on breast cancer cells. The study revealed that treatment with (2-Oxocyclobutyl)methanesulfonyl chloride resulted in increased levels of pro-apoptotic markers and decreased cell viability over time.

Propiedades

IUPAC Name |

(2-oxocyclobutyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3S/c6-10(8,9)3-4-1-2-5(4)7/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIINIRVDYPTLPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.